Computed Lipophilicity (XLogP3-AA) Head-to-Head Comparison Across Four Quinoline Analogs
The target compound exhibits a computed XLogP3-AA of 3.2, which is lower than 2,8-dichloroquinoline (3.8) but comparable to 2-chloro-8-fluoroquinoline (3.3) and 2-chloro-3-methoxyquinoline (3.1) [1][2][3][4]. This places it in an optimal moderate-lipophilicity window (LogP 3–4) for CNS drug-like candidates while retaining sufficient hydrophobicity for passive membrane permeability.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (PubChem computed) |
| Comparator Or Baseline | 2,8-Dichloroquinoline: 3.8 | 2-Chloro-8-fluoroquinoline: 3.3 | 2-Chloro-3-methoxyquinoline: 3.1 |
| Quantified Difference | Target is 0.6 log units lower than 2,8-dichloroquinoline; 0.1 units lower than 2-chloro-8-fluoroquinoline; 0.1 units higher than 2-chloro-3-methoxyquinoline. |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
A 0.6 log unit reduction in LogP compared to the 2,8-dichloro analog may translate to improved aqueous solubility and reduced hERG binding risk, critical parameters for lead optimization.
- [1] PubChem Compound Summary for CID 117246676, 2-Chloro-8-fluoro-3-methoxyquinoline. View Source
- [2] PubChem Compound Summary for CID 15105543, 2-Chloro-3-methoxyquinoline. View Source
- [3] PubChem Compound Summary for CID 676553, 2,8-Dichloroquinoline. View Source
- [4] PubChem Compound Summary for CID 22125194, 2-Chloro-8-fluoroquinoline. View Source
